2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 5,7-dimethoxy-4-methylcoumarin (chromen-2-one) core linked via an acetamide bridge to a 1-(2-methoxyethyl)-substituted indole moiety. The coumarin scaffold is known for its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties, while the indole moiety contributes to interactions with cellular targets such as kinases and apoptosis regulators .
Key structural features:
- Coumarin core: 5,7-Dimethoxy and 4-methyl substituents likely influence electron distribution and steric effects, impacting binding affinity to biological targets.
- Indole moiety: The 1-(2-methoxyethyl) group introduces flexibility and polarity, which may reduce cytotoxicity while maintaining target engagement.
- Acetamide linker: Facilitates conformational flexibility, enabling interactions with hydrophobic and hydrophilic regions of target proteins.
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C25H26N2O6/c1-15-18(25(29)33-22-13-16(31-3)12-21(32-4)24(15)22)14-23(28)26-19-6-5-7-20-17(19)8-9-27(20)10-11-30-2/h5-9,12-13H,10-11,14H2,1-4H3,(H,26,28) |
InChI Key |
OAKPEVAZUNLVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the following steps:
-
Synthesis of the Chromenone Moiety: : The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. Subsequent methylation using dimethyl sulfate yields 5,7-dimethoxy-4-methylcoumarin.
-
Synthesis of the Indole Moiety: : The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. In this case, 2-methoxyethylamine can be used to introduce the methoxyethyl group.
-
Coupling Reaction: : The final step involves coupling the chromenone and indole moieties. This can be achieved through an amide bond formation reaction, where the chromenone derivative reacts with the indole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the chromenone moiety.
Substitution: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The combination of chromenone and indole structures suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Compounds with similar structures have shown anti-inflammatory, antioxidant, and anticancer activities, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone moiety may interact with oxidative stress pathways, while the indole moiety could bind to serotonin receptors or other neurotransmitter systems. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several indole- and coumarin-based acetamides reported in the literature. Below is a detailed comparison based on substituent effects, synthetic routes, and inferred biological activities.
Substituent Effects on Indole and Coumarin Moieties
Biological Activity
The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic derivative belonging to the class of chromenone and indole compounds. These types of compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a chromenone moiety and an indole derivative, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 929962-82-3 |
| Density | 1.408 g/cm³ |
| pKa | 9.28 |
Anticancer Activity
Recent studies have indicated that derivatives of chromenone and indole exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : In vitro studies demonstrated that related compounds had IC50 values ranging from 6.2 μM to 43.4 μM against MCF-7 cells .
- HCT116 (colon cancer) : Compounds were found to inhibit the proliferation of HCT116 cells with varying degrees of potency .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
- Inhibition of Metastasis : Suppression of pathways involved in cancer cell migration and invasion.
Anti-inflammatory Activity
Compounds in this category have also been noted for their anti-inflammatory effects. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes.
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against various pathogens, suggesting potential applications in treating infections:
- Bacterial Inhibition : Certain studies reported effective inhibition against strains like E. coli and S. aureus .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
-
Study on Indole Derivatives :
- Researchers synthesized a series of indole derivatives and tested their cytotoxicity against several cancer cell lines, noting that some exhibited significant activity comparable to standard chemotherapeutics .
- Chromone Derivatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
